molecular formula C10H15ClN2O2S B1383065 Ethyl 5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepine-2-carboxylate hydrochloride CAS No. 1422344-44-2

Ethyl 5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepine-2-carboxylate hydrochloride

Cat. No.: B1383065
CAS No.: 1422344-44-2
M. Wt: 262.76 g/mol
InChI Key: GXVPDDXIBJMJPP-UHFFFAOYSA-N
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Description

Ethyl 5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepine-2-carboxylate hydrochloride is a useful research compound. Its molecular formula is C10H15ClN2O2S and its molecular weight is 262.76 g/mol. The purity is usually 95%.
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Biological Activity

Ethyl 5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepine-2-carboxylate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, characterization, and biological activity based on available research findings.

Structure and Composition

  • Molecular Formula : C10H14N2O2S
  • Molecular Weight : 226.30 g/mol
  • CAS Number : 45792133
  • IUPAC Name : this compound

Physical Properties

PropertyValue
DensityNot Available
Boiling PointNot Available
Melting PointNot Available
LogP1.16010
PSA53.16000

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions including cyclization and functional group transformations. Characterization techniques such as proton nuclear magnetic resonance (1H-NMR), carbon-13 NMR (13C-NMR), and high-resolution mass spectrometry (HRMS) are commonly employed to confirm the structure and purity of the compound.

Anticancer Activity

Recent studies have indicated that thiazolo[4,5-d]azepine derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • Case Study : A derivative of thiazolo[4,5-d]azepine demonstrated a 10-fold increase in antiproliferative activity against MOLT-3 cell lines compared to standard treatments . The mechanism of action appears to involve disruption of microtubule dynamics, similar to that observed with colchicine derivatives.

Antimicrobial Activity

Thiazole-containing compounds have also been evaluated for their antimicrobial properties. This compound has shown:

  • In vitro Activity : Effective against a range of bacterial strains with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Other Biological Activities

Preliminary studies suggest that this compound may also possess:

  • Anti-inflammatory Properties : Inhibition of pro-inflammatory cytokines in cell culture models.
  • Neuroprotective Effects : Potential modulation of neurotransmitter systems indicating possible applications in neurodegenerative diseases.

Research Findings Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

Study FocusBiological ActivityReference
AntiproliferativeSignificant against MOLT-3
AntimicrobialEffective against bacteria
Anti-inflammatoryInhibition of cytokines
NeuroprotectiveModulation of neurotransmitters

Scientific Research Applications

Medicinal Chemistry

Ethyl 5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepine-2-carboxylate hydrochloride is primarily investigated for its pharmacological properties. Its structure suggests potential activity as a novel therapeutic agent in several areas:

Gastrointestinal Disorders

Research indicates that compounds similar to ethyl 5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepine derivatives exhibit significant anti-ulcerogenic activity. They are believed to act as histamine H2_2-receptor antagonists, which can inhibit gastric acid secretion and promote healing in gastric ulcers. Studies have demonstrated that these compounds can effectively reduce the incidence of stress-induced ulcers in animal models .

Neurological Applications

There is emerging evidence that thiazoloazepine derivatives may possess neuroprotective properties. They have been evaluated for their potential in treating neurological disorders such as epilepsy and migraine due to their ability to modulate neurotransmitter systems . The compound's efficacy in reducing seizure frequency and severity has been noted in preclinical studies.

Research Applications

This compound serves as an important research tool in various fields:

Drug Development

The compound is utilized in the development of new pharmaceuticals aimed at treating gastrointestinal and neurological disorders. Its unique structure allows researchers to explore modifications that could enhance its therapeutic efficacy or reduce side effects.

Mechanistic Studies

Researchers are using this compound to better understand the mechanisms underlying its pharmacological effects. Investigations into its interactions with specific receptors and pathways are ongoing, providing insights that could inform the design of next-generation therapeutics.

Case Studies and Experimental Findings

Several studies have documented the effects of ethyl 5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepine derivatives:

StudyFocusFindings
Usardi et al., 1974Anti-ulcer activityDemonstrated significant reduction in ulcer formation in rat models using thiazolo derivatives as H2_2-receptor antagonists .
Shay et al., 1945Gastric secretion inhibitionShowed that these compounds effectively inhibit gastric acid secretion in controlled experiments .
Recent Neuropharmacology StudiesSeizure modulationIndicated potential efficacy in reducing seizure activity in animal models with thiazolo derivatives exhibiting neuroprotective properties .

Properties

IUPAC Name

ethyl 5,6,7,8-tetrahydro-4H-[1,3]thiazolo[4,5-d]azepine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S.ClH/c1-2-14-10(13)9-12-7-3-5-11-6-4-8(7)15-9;/h11H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXVPDDXIBJMJPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(S1)CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1422344-44-2
Record name 4H-Thiazolo[4,5-d]azepine-2-carboxylic acid, 5,6,7,8-tetrahydro-, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1422344-44-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepine-2-carboxylate hydrochloride
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Ethyl 5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepine-2-carboxylate hydrochloride
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Ethyl 5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepine-2-carboxylate hydrochloride

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